1-(Cyanomethyl)-1H-indole-6-carboxylic acid

pKa prediction ionization state regioisomer comparison

1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS 885266-70-6) is an N-substituted indole derivative with molecular formula C₁₁H₈N₂O₂ and molecular weight 200.19 g/mol, featuring a cyanomethyl group at the indole N1 position and a free carboxylic acid at the C6 position of the benzene ring. This specific substitution pattern distinguishes it from the parent 1H-indole-6-carboxylic acid (CAS 1670-82-2) and from its regioisomers bearing the carboxylic acid at the C2 or C3 positions.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 885266-70-6
Cat. No. B1648179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)-1H-indole-6-carboxylic acid
CAS885266-70-6
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC#N)C(=O)O
InChIInChI=1S/C11H8N2O2/c12-4-6-13-5-3-8-1-2-9(11(14)15)7-10(8)13/h1-3,5,7H,6H2,(H,14,15)
InChIKeyHOZVCQVCRNSXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS 885266-70-6): A Regiospecific N-Cyanomethyl Indole-6-Carboxylate Building Block for Mcl-1 Inhibitor Synthesis


1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS 885266-70-6) is an N-substituted indole derivative with molecular formula C₁₁H₈N₂O₂ and molecular weight 200.19 g/mol, featuring a cyanomethyl group at the indole N1 position and a free carboxylic acid at the C6 position of the benzene ring [1]. This specific substitution pattern distinguishes it from the parent 1H-indole-6-carboxylic acid (CAS 1670-82-2) and from its regioisomers bearing the carboxylic acid at the C2 or C3 positions. The compound is documented as a key synthetic intermediate derived from ethyl 1H-indole-6-carboxylate (E702975) for constructing N-substituted indole derivatives that function as novel Mcl-1 (myeloid cell leukemia-1) protein-protein interaction inhibitors [2]. Its predicted physicochemical profile—including XLogP3 of 1.4, topological polar surface area (TPSA) of 66 Ų, a single hydrogen bond donor, and a predicted pKa of 4.33—positions it as a moderately polar, ionizable building block with distinct drug-likeness parameters relative to its non-cyanomethylated parent and its positional isomers [1].

Why 1-(Cyanomethyl)-1H-indole-6-carboxylic acid Cannot Be Replaced by Its Parent Indole-6-carboxylic Acid or Positional Isomers


Generic substitution among indole carboxylic acid building blocks is unreliable because the carboxylic acid position on the indole scaffold—C2, C3, or C6—dictates fundamentally different electronic environments, steric accessibility, and pharmacophoric compatibility. The C6 position resides on the benzene ring, electronically distinct from the C2 and C3 positions on the electron-rich pyrrole ring, leading to regiospecific reactivity in coupling reactions and differential binding to protein targets [1]. Notably, in Mcl-1 inhibitor development, the 6-carboxylic acid motif enables critical interactions with the P2 pocket and Arg263 hot-spot, whereas 2-indole carboxylic acid-based Mcl-1 inhibitors engage the target through a different binding mode with distinct selectivity profiles [2][3]. Furthermore, the N-cyanomethyl substituent eliminates one hydrogen bond donor (from the indole NH), reduces lipophilicity (XLogP3 1.4 vs 2.1 for the parent), and introduces a nitrile group that serves as both a polarity modulator and a synthetic handle for further diversification—properties that cannot be recapitulated by unsubstituted indole-6-carboxylic acid [1]. These combined regiospecific and N-substitution features create a compound whose synthetic and pharmacological behavior cannot be replicated by simply interchanging positional isomers or non-cyanomethylated analogs.

Quantitative Differentiation Evidence for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS 885266-70-6) Versus Closest Analogs


pKa Differentiation: 0.65-Unit Lower Acidity Versus the 3-Carboxylic Acid Regioisomer

The predicted acid dissociation constant (pKa) of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is 4.33 ± 0.30, compared to a predicted pKa of 3.68 ± 0.10 for the 3-carboxylic acid regioisomer 1-(Cyanomethyl)-1H-indole-3-carboxylic acid (CAS 1020967-45-6) . This represents a quantifiable difference of approximately 0.65 pKa units, corresponding to roughly a 4.5-fold difference in acid strength. At physiological pH 7.4, both compounds exist predominantly in their ionized carboxylate forms; however, the 6-carboxylic acid isomer remains protonated to a greater extent across the pH 3–5 range relevant to gastrointestinal absorption and certain subcellular compartments, potentially conferring altered passive membrane permeability characteristics [1]. The parent compound 1H-indole-6-carboxylic acid has a comparable predicted pKa of 4.44 ± 0.30, indicating that the N-cyanomethyl substitution minimally perturbs the acidity of the 6-carboxylic acid, in contrast to the pronounced pKa-lowering effect observed when the carboxylic acid is positioned on the pyrrole ring (C3 position) .

pKa prediction ionization state regioisomer comparison

Lipophilicity Reduction: XLogP3 of 1.4 Versus 2.1 for the Parent Indole-6-carboxylic Acid

1-(Cyanomethyl)-1H-indole-6-carboxylic acid exhibits a computed XLogP3 value of 1.4, representing a decrease of 0.7 log units compared to the parent 1H-indole-6-carboxylic acid (XLogP3 = 2.1) [1][2]. This reduction in lipophilicity is attributable to the introduction of the polar nitrile group via N-cyanomethylation, which adds a hydrogen bond acceptor while simultaneously removing the weakly acidic indole NH donor. The experimental ACD/LogP for the parent compound has been reported as 1.82 , consistent with the directional trend observed in the computed values. The lower XLogP3 of the target compound suggests improved aqueous solubility and reduced non-specific protein binding relative to the parent, while remaining within the favorable drug-like range (LogP 1–3) for oral bioavailability [3]. By contrast, the regioisomeric 1-(Cyanomethyl)-1H-indole-2-carboxylic acid and 1-(Cyanomethyl)-1H-indole-3-carboxylic acid share the same molecular formula and likely comparable computed lipophilicities, meaning that lipophilicity alone does not differentiate among cyanomethylated regioisomers.

lipophilicity XLogP3 drug-likeness N-substitution effect

Hydrogen Bond Donor Count Reduction: 1 HBD Versus 2 for Parent—Improving CNS Drug-Likeness

The N-cyanomethylation of the indole ring eliminates one hydrogen bond donor (HBD) by blocking the indole NH, reducing the HBD count from 2 (parent) to 1 (target compound), while simultaneously increasing the hydrogen bond acceptor (HBA) count from 2 to 3 due to the added nitrile group [1][2]. This shift in the HBD/HBA ratio directly impacts predicted central nervous system (CNS) multiparameter optimization (MPO) desirability, where HBD ≤ 1 is a key threshold for favorable brain penetration [3]. The parent indole-6-carboxylic acid (2 HBD, 2 HBA) falls outside this optimal CNS space, whereas the target compound (1 HBD, 3 HBA) meets the HBD criterion. Additionally, the topological polar surface area increases from 53.1 Ų (parent) to 66 Ų (target), which remains below the 90 Ų threshold commonly associated with oral bioavailability but above the 60–70 Ų range considered optimal for blood-brain barrier penetration, indicating a balanced polarity profile suitable for both peripheral and potentially CNS-targeted programs [4]. The regioisomeric 1-(cyanomethyl)-1H-indole-2-carboxylic acid and 1-(cyanomethyl)-1H-indole-3-carboxylic acid share identical HBD and HBA counts, so this parameter differentiates the target from the parent but not from its positional isomers.

hydrogen bond donor CNS MPO score blood-brain barrier permeability N-substitution

Regiochemical Specificity: 6-Carboxylic Acid Position Is Essential for the Mcl-1 P2 Pocket Pharmacophore

In the Luan et al. (2017) Mcl-1 inhibitor discovery program, the indole-6-carboxylic acid scaffold served as the core template for constructing N-substituted indole derivatives that inhibit Mcl-1 protein-protein interactions. The lead compound LSL-A6 (2-((2-carbamoyl-1-(3-(4-methoxyphenoxy)propyl)-1H-indol-6-yl)oxy)acetic acid) and the optimized compound 24d (Ki = 110 nM for Mcl-1 binding) both retain the 6-carboxylic acid/6-oxyacetic acid motif, with molecular modeling demonstrating engagement of the P2 pocket and Arg263 hot-spot [1]. Ethyl 1H-indole-6-carboxylate (E702975) is specifically cited as the starting material for synthesizing 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, which in turn serves as the key intermediate for constructing these N-substituted Mcl-1 inhibitors [1]. By contrast, Mcl-1 inhibitors built on a 2-indole carboxylic acid scaffold—such as the tricyclic indoles reported by Burke et al. (2015, PDB: 4ZBF)—exhibit a fundamentally different binding mode, with the carboxylic acid at the 2-position engaging distinct subpockets of Mcl-1 and achieving >1700-fold selectivity over Bcl-xL [2]. This structural divergence means that the 6-carboxylic acid and 2-carboxylic acid indole scaffolds are not interchangeable for Mcl-1 inhibitor design; the pharmacophoric requirements for each series are regiospecific. No comparable Mcl-1 inhibitor series has been reported using a 3-indole carboxylic acid scaffold.

Mcl-1 inhibitor regiochemical SAR P2 pocket indole-6-carboxylic acid pharmacophore

Cyanomethyl Group as a Dual-Purpose Motif: Polarity Modulator and Latent Synthetic Handle

The N-cyanomethyl substituent in 1-(Cyanomethyl)-1H-indole-6-carboxylic acid serves a dual functional role not available in the parent 1H-indole-6-carboxylic acid or in N-alkyl (e.g., N-methyl) indole-6-carboxylic acid analogs. First, as demonstrated by the computed XLogP3 reduction of 0.7 units relative to the parent [1], the nitrile group functions as a polarity-enhancing element that improves aqueous solubility and modulates pharmacokinetic properties without introducing a protonatable amine. Second, the nitrile can be chemoselectively reduced (e.g., LiAlH₄ or catalytic hydrogenation) to the corresponding primary amine (aminomethyl), or hydrolyzed to the primary amide (carboxamide), providing orthogonal synthetic diversification pathways from the C6 carboxylic acid [2]. This latent reactivity is documented in analogous indole cyanomethyl systems: the photoredox cyanomethylation of indoles described by O'Brien et al. (2018, J. Org. Chem. 83:8926-8935) demonstrates that the cyanomethyl group can be introduced as a radical synthon and subsequently elaborated, establishing the synthetic tractability of this functional group in indole chemistry [3]. The parent indole-6-carboxylic acid lacks this built-in diversification handle at N1; N-alkyl analogs (e.g., N-methyl) lack the polarity-adjusting nitrile. The 2- and 3-carboxylic acid regioisomers share the same cyanomethyl reactivity but differ in carboxylic acid regiochemistry, as addressed in Evidence Item 4 above.

cyanomethyl synthetic versatility nitrile reduction building block diversification

Optimal Procurement and Application Scenarios for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS 885266-70-6)


Mcl-1 Inhibitor Medicinal Chemistry: Hit-to-Lead Optimization Starting from the Indole-6-carboxylic Acid Scaffold

Research groups pursuing N-substituted indole-based Mcl-1 inhibitors should prioritize 1-(Cyanomethyl)-1H-indole-6-carboxylic acid as their core building block. The Luan et al. (2017) structure-activity relationship study established that the 6-carboxylic acid/6-oxyacetic acid indole scaffold engages the P2 pocket and Arg263 hot-spot of Mcl-1, with the most potent compound (24d) achieving a Ki of 110 nM [1]. In this synthetic route, ethyl 1H-indole-6-carboxylate (E702975) is converted to 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, which then serves as the intermediate for N-alkylation and subsequent elaboration of the hydrophobic tail and acidic chain moieties identified in the SAR [1]. Using the 2-carboxylic acid or 3-carboxylic acid regioisomer would produce compounds belonging to a different chemical series with incompatible Mcl-1 binding modes, as demonstrated by the structurally distinct 2-indole carboxylic acid inhibitors reported by Burke et al. (2015) [2].

CNS-Penetrant Library Synthesis: Leveraging Reduced HBD Count and Optimal TPSA

For medicinal chemistry programs targeting central nervous system (CNS) indications, 1-(Cyanomethyl)-1H-indole-6-carboxylic acid offers a favorable drug-likeness profile that its parent compound cannot match. The N-cyanomethyl group reduces the hydrogen bond donor count from 2 to 1, meeting the critical CNS MPO threshold (HBD ≤ 1) associated with improved brain penetration [1]. The TPSA of 66 Ų, while slightly elevated compared to the parent (53.1 Ų), remains within the acceptable range for CNS permeability, and the XLogP3 of 1.4 provides adequate lipophilicity without exceeding the upper limits associated with promiscuity and hERG binding [2]. This property combination makes the compound an attractive core scaffold for generating CNS-focused screening libraries via parallel amide coupling at the C6-carboxylic acid, with the nitrile serving as a secondary diversification point for late-stage functionalization [3].

Parallel Library Synthesis Requiring Orthogonal Functionalization Handles

High-throughput medicinal chemistry campaigns benefit from building blocks that enable sequential, chemoselective transformations without protecting group interconversion. 1-(Cyanomethyl)-1H-indole-6-carboxylic acid provides two electronically orthogonal functional groups: the C6 carboxylic acid (pKa ~4.3, amenable to amide coupling, esterification, and reduction) and the N1-cyanomethyl group (nitrile, amenable to reduction to amine or hydrolysis to amide) [1]. This orthogonality allows a single building block to generate three distinct chemotypes: (i) nitrile-terminated products via direct amide coupling; (ii) aminomethyl products via sequential amide coupling then nitrile reduction; and (iii) carboxamide products via nitrile hydrolysis. The parent indole-6-carboxylic acid offers only the C6-carboxylic acid handle, while N-methyl indole-6-carboxylic acid analogs lack the polarity-modulating and synthetically tractable nitrile [2]. This synthetic economy translates directly into procurement efficiency: one inventory line item replaces three separate building blocks.

Physicochemical Property Screening: Building Block Selection Based on Computed Drug-Likeness Parameters

In early-stage drug discovery campaigns employing property-based design filters, the computed physicochemical parameters of building blocks directly influence library design decisions. 1-(Cyanomethyl)-1H-indole-6-carboxylic acid presents a differentiated profile versus the parent indole-6-carboxylic acid across four key parameters: XLogP3 (1.4 vs 2.1), HBD count (1 vs 2), HBA count (3 vs 2), and TPSA (66 vs 53.1 Ų) [1]. This profile positions the target compound closer to the center of the CNS MPO desirability space while maintaining compliance with Lipinski's Rule of Five. The compound also exhibits a predicted pKa of 4.33 that differs by +0.65 units from the 3-carboxylic acid regioisomer (pKa 3.68), enabling the carboxylic acid to remain partially protonated across a broader acidic pH range relevant to endosomal trafficking [2][3]. For procurement teams managing building block collections, these quantitative parameter differences provide an evidence-based rationale for including this specific compound rather than relying on the more common indole-6-carboxylic acid or cheaper N-alkyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.